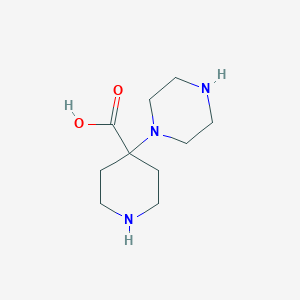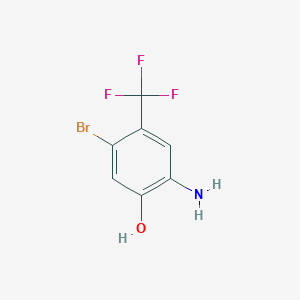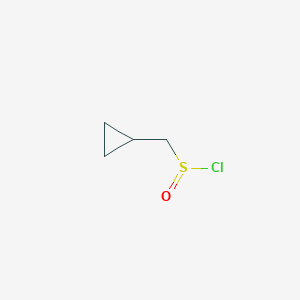
1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a cyclohexanol ring substituted with an ethyl group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol typically involves the reaction of 2-ethylcyclohexanone with 1-aminopropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and methanol, respectively. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of substituted amino alcohols.
Wissenschaftliche Forschungsanwendungen
1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclohexanol ring can interact with hydrophobic pockets within proteins, affecting their conformation and function .
Vergleich Mit ähnlichen Verbindungen
1-Aminopropan-2-ol: Shares the amino alcohol structure but lacks the cyclohexanol ring and ethyl substitution.
2-Amino-1-methylethanol: Similar in having an amino group attached to a propyl chain but differs in the overall structure.
1-(1-Aminopropan-2-yl)-2-fluorophenol: Contains a fluorophenol ring instead of a cyclohexanol ring.
Uniqueness: 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the cyclohexanol ring and the ethyl group enhances its hydrophobic interactions and potential binding affinity with biological targets .
Eigenschaften
Molekularformel |
C11H23NO |
|---|---|
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
1-(1-aminopropan-2-yl)-2-ethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-10-6-4-5-7-11(10,13)9(2)8-12/h9-10,13H,3-8,12H2,1-2H3 |
InChI-Schlüssel |
WERJRMOIABXGKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCC1(C(C)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile](/img/structure/B13155723.png)
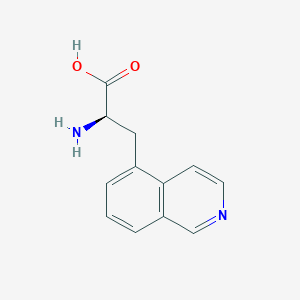
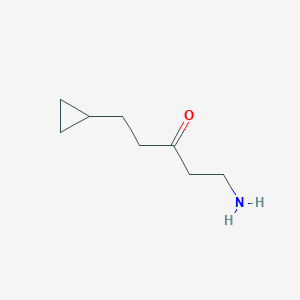


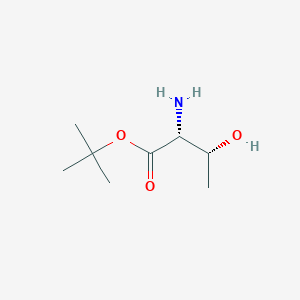
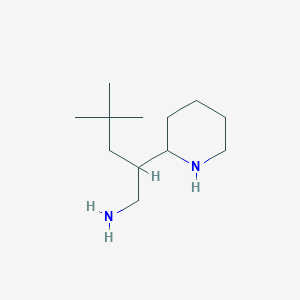
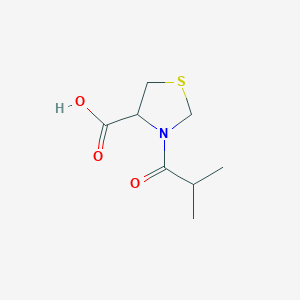
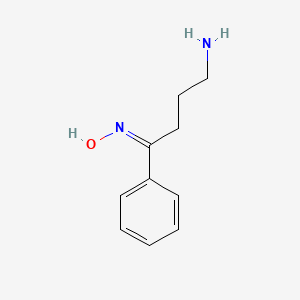
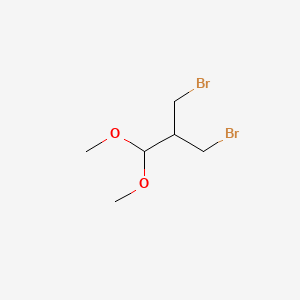
methanol](/img/structure/B13155783.png)
